![molecular formula C23H18N2O3 B2906329 3-phenyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929493-65-2](/img/structure/B2906329.png)

3-phenyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

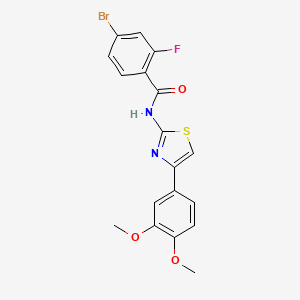

The compound “3-phenyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one” is a complex organic molecule that contains several functional groups, including a phenyl group, a pyridine ring, and an oxazinone ring. These functional groups suggest that the compound may have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would contain a chromeno ring (a fused six-membered benzene ring and a five-membered oxygen-containing ring), an oxazinone ring (a six-membered ring containing nitrogen and oxygen), a phenyl group (a six-membered benzene ring), and a pyridine ring (a six-membered ring with one nitrogen atom) .Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the various functional groups present in the molecule. For example, the pyridine ring might be involved in nucleophilic substitution reactions, while the oxazinone ring might participate in reactions with acids or bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the polar oxazinone ring might make the compound more soluble in polar solvents .Scientific Research Applications

Comprehensive Analysis of “F3385-5580” Applications

“F3385-5580”, also known by its chemical name “3-phenyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one”, is a compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each presented in a separate section.

Anticancer Activity

F3385-5580: has been studied for its potential as an EGFR kinase inhibitor . This application is significant in the field of oncology, where the inhibition of EGFR kinase can lead to the suppression of tumor growth and proliferation. The compound has shown promising results in inhibiting EGFR kinase at a concentration of 2.05µM and exhibited potent antiproliferative results against A549 cancer cell line .

Anti-Fibrosis Activity

The compound has also been evaluated for its anti-fibrotic activities . In studies involving immortalized rat hepatic stellate cells (HSC-T6), certain derivatives of F3385-5580 presented better anti-fibrotic activities than existing drugs. This suggests its potential use in treating fibrotic diseases .

Antimicrobial Activity

Research into new pyridine derivatives, including F3385-5580, has indicated potential antimicrobial properties . These properties could be harnessed in the development of new antibiotics or antiseptics to combat resistant strains of bacteria .

Cell Culture Applications

F3385-5580, under the synonym Fetuin, has been used to supplement serum-free F12 medium in the culture of embryonal carcinoma cells. This application is crucial for cell biology research and the development of cell-based assays .

Glycoprotein Research

As a glycoprotein standard, F3385-5580 has been employed for the structural elucidation of carbohydrates in glycoproteins. This is particularly useful in the field of glycomics and the study of protein-carbohydrate interactions .

Insulin Receptor Tyrosine Kinase Inhibition

F3385-5580 acts as an inhibitor of insulin receptor tyrosine kinase, which has implications in the study of diabetes and metabolic disorders. It could provide insights into the modulation of insulin signaling pathways .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-phenyl-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3/c26-22-18-8-9-21-19(13-25(15-28-21)12-16-5-4-10-24-11-16)23(18)27-14-20(22)17-6-2-1-3-7-17/h1-11,14H,12-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXZMGZVIWTWIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OCN1CC5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,4-difluorophenyl)ethanediamide](/img/structure/B2906246.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide](/img/structure/B2906247.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2906248.png)

![methyl 5-methyl-2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2906252.png)

![3-[[1-(2-Cyclopentylsulfanylacetyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2906253.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine](/img/structure/B2906255.png)

![3-Methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-[1-[3-(trifluoromethyl)phenyl]ethyl]butanamide](/img/structure/B2906260.png)

![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]propanoic acid](/img/structure/B2906262.png)

![N-(oxolan-2-ylmethyl)[3-(pyrrolidinylsulfonyl)phenyl]carboxamide](/img/structure/B2906265.png)

![(2Z)-2-[2,4-dioxo-3-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,3-thiazolidin-5-ylidene]-N-(4-fluorophenyl)ethanamide](/img/structure/B2906266.png)